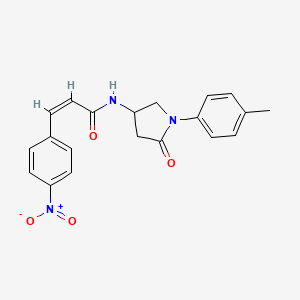

(Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide

Descripción

“(Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide” is a synthetic acrylamide derivative featuring a stereospecific (Z)-configured α,β-unsaturated carbonyl system. Its structure includes a 4-nitrophenyl group attached to the acrylamide backbone and a 5-oxo-1-(p-tolyl)pyrrolidin-3-yl substituent on the nitrogen atom.

Propiedades

IUPAC Name |

(Z)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-14-2-7-17(8-3-14)22-13-16(12-20(22)25)21-19(24)11-6-15-4-9-18(10-5-15)23(26)27/h2-11,16H,12-13H2,1H3,(H,21,24)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKGCSRIFSGNBH-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the nitrophenyl group: This step might involve a nitration reaction of an aromatic compound followed by coupling with the pyrrolidine derivative.

Formation of the acrylamide moiety: This can be done through an amide coupling reaction, where the acrylamide group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids

Reduction: Formation of amine derivatives

Substitution: Formation of halogenated or sulfonated derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of acrylamide derivatives with modifications on the nitrogen and aryl groups. A structurally similar analogue, (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) , shares the 4-nitrophenyl and p-tolyl motifs but differs in the nitrogen substituent (n-propyl vs. pyrrolidin-3-yl) and the presence of an additional acrylamido group (Table 1) .

Functional Implications

This could improve target binding selectivity in biological systems. The 4-nitrophenyl group in both compounds contributes electron-withdrawing effects, stabilizing the acrylamide’s conjugated system and influencing reactivity in nucleophilic additions or cycloadditions.

Synthetic Accessibility :

- Compound 5012 is synthesized via oxazolone ring-opening with n-propylamine, a method applicable to other acrylamide derivatives . The target compound’s synthesis likely involves similar strategies but substitutes the amine component with 5-oxo-1-(p-tolyl)pyrrolidin-3-amine.

Actividad Biológica

(Z)-3-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of a nitrophenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including compounds similar to this compound, exhibit notable antibacterial and antifungal properties. A study demonstrated that pyrrolidine derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Enzyme Inhibition

The compound has been evaluated for its potential as a kinase inhibitor , particularly in the context of cancer therapy. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often linked to cancer progression. Preliminary studies suggest that the compound may inhibit specific kinases associated with tumor growth, although detailed IC50 values and selectivity profiles are yet to be fully characterized .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Receptor Binding : The nitrophenyl group may facilitate binding to specific receptors or enzymes, altering their activity.

- Structural Modifications : The pyrrolidine structure allows for conformational flexibility, which may enhance interactions with target proteins.

- Electrophilic Properties : The presence of the nitro group could contribute to the electrophilic nature of the compound, enabling it to form covalent bonds with nucleophilic sites on proteins.

Case Studies

Several studies have investigated similar compounds within the same chemical class:

- Study 1 : A series of pyrrolidine derivatives were synthesized and tested for their antibacterial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .

- Study 2 : Research on kinase inhibitors revealed that certain derivatives exhibited selective inhibition against mutant forms of kinases involved in non-small cell lung cancer (NSCLC), highlighting the therapeutic potential of structurally related compounds .

Data Tables

| Biological Activity | Compound | MIC (mg/mL) | Target |

|---|---|---|---|

| Antibacterial | This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Kinase Inhibition | Similar Pyrrolidine Derivatives | Low nanomolar range | EGFR mutants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.